molecular formula C19H22N2O B5952765 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide

Cat. No.: B5952765
M. Wt: 294.4 g/mol
InChI Key: MHYFOIRDXPTDSD-UHFFFAOYSA-N
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Description

2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide typically involves the condensation of aniline derivatives with ketones or aldehydes under acidic conditions. One common method is the Skraup synthesis, which uses a mixture of nitroethane, aniline, and glycerol in the presence of concentrated sulfuric acid . This reaction requires high temperatures and careful control to avoid violent reactions.

Industrial Production Methods: Industrial production of this compound often employs heterogeneous catalytic systems to improve yield and reduce the use of harmful solvents. Metal-modified catalysts, such as Zn2±exchanged tungstophosphoric acid supported on γ-Al2O3, have been shown to be effective in the condensation reactions required for the synthesis .

Chemical Reactions Analysis

Types of Reactions: 2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert it into dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, dihydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial DNA gyrase, an enzyme crucial for DNA replication. The compound’s anti-inflammatory effects are linked to the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Uniqueness: 2,2,4-Trimethyl-4-phenyl-3H-quinoline-1-carboxamide stands out due to its unique structural features, which confer distinct biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and utility in scientific research and industrial applications.

Properties

IUPAC Name

2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-18(2)13-19(3,14-9-5-4-6-10-14)15-11-7-8-12-16(15)21(18)17(20)22/h4-12H,13H2,1-3H3,(H2,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHYFOIRDXPTDSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C2=CC=CC=C2N1C(=O)N)(C)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001327807
Record name 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201807
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351225-41-7
Record name 2,2,4-trimethyl-4-phenyl-3H-quinoline-1-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001327807
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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